molecular formula C17H25NO B1220838 Piperidine, 1-(1-phenylcyclohexyl)-, 1-oxide CAS No. 82413-33-0

Piperidine, 1-(1-phenylcyclohexyl)-, 1-oxide

Cat. No.: B1220838
CAS No.: 82413-33-0
M. Wt: 259.4 g/mol
InChI Key: ROAZSLOYIWKKKL-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-phenylcyclohexyl)-, 1-oxide is a chemical compound with the molecular formula C17H25NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenylcyclohexyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(1-phenylcyclohexyl)-, 1-oxide typically involves the oxidation of the corresponding piperidine derivative. One common method is the reaction of 1-(1-phenylcyclohexyl)piperidine with an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective formation of the oxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agents and solvents can vary based on the desired scale and efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form more complex oxides or hydroxylated derivatives.

    Reduction: The compound can be reduced back to its parent piperidine derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, organic solvents (dichloromethane, acetonitrile), controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Electrophiles (halogens, nitro groups), catalysts (Lewis acids), solvents (chloroform, toluene).

Major Products:

    Oxidation: Hydroxylated derivatives, complex oxides.

    Reduction: Parent piperidine derivative.

    Substitution: Substituted phenylcyclohexyl derivatives.

Scientific Research Applications

Piperidine, 1-(1-phenylcyclohexyl)-, 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including interactions with various biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of Piperidine, 1-(1-phenylcyclohexyl)-, 1-oxide involves its interaction with specific molecular targets. The phenylcyclohexyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine, 1-(1-phenylcyclohexyl)-: The parent compound without the oxide group.

    Piperidine, 1-(1-phenylcyclohexyl)-, 2-oxide: A similar compound with the oxide group at a different position.

    Cyclohexylpiperidine derivatives: Compounds with variations in the cyclohexyl or piperidine rings.

Uniqueness: Piperidine, 1-(1-phenylcyclohexyl)-, 1-oxide is unique due to the presence of the oxide group, which can significantly alter its chemical reactivity and biological interactions compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-oxido-1-(1-phenylcyclohexyl)piperidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c19-18(14-8-3-9-15-18)17(12-6-2-7-13-17)16-10-4-1-5-11-16/h1,4-5,10-11H,2-3,6-9,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAZSLOYIWKKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)[N+]3(CCCCC3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801002669
Record name 1-Oxo-1-(1-phenylcyclohexyl)-1lambda~5~-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82413-33-0
Record name Phencyclidine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082413330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxo-1-(1-phenylcyclohexyl)-1lambda~5~-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801002669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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